Adjuvax

Vaccine Adjuvant Antibody Titer β-Glucan Microcapsule

Adjuvax is a uniquely engineered β-glucan adjuvant with a precise β(1-3)/β(1-6) linkage ratio, offering tunable antigen release kinetics and targeted delivery to macrophages. Published data confirms it elicits antibody titers equivalent to Complete Freund's Adjuvant in multiple species, but without CFA's severe toxicity. It is an essential, welfare-compliant tool for producing high-titer polyclonal antibodies.

Molecular Formula C10H13NO4
Molecular Weight 0
CAS No. 130809-04-0
Cat. No. B1180683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdjuvax
CAS130809-04-0
SynonymsAdjuvax
Molecular FormulaC10H13NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adjuvax (CAS 130809-04-0): Technical Profile and Procurement Baseline for Research-Grade Vaccine Adjuvant Selection


Adjuvax is a proprietary vaccine adjuvant composed of a carbohydrate polymer derived from yeast, specifically a microparticulate β-glucan with a unique β(1-3)/β(1-6)-linked structure [1]. It is classified as a non-antigenic, biodegradable microcapsule that functions as both an immunostimulant and a targeted antigen-delivery vehicle [2]. The compound's primary mechanism involves binding to the β-glucan receptor on macrophages and neutrophils, thereby facilitating targeted antigen presentation and sustained release [1].

Procurement Risk Analysis: Why In-Class β-Glucan or MDP Analogs Cannot Replace Adjuvax Without Empirical Validation


Adjuvax is not a generic β-glucan; it is a product of polysaccharide engineering where the ratio of β(1-3) to β(1-6) linkages is precisely controlled to tune microcapsule porosity and receptor avidity [1]. This engineered structure enables macrophage-specific targeting and sustained antigen release kinetics that are not replicated by standard yeast glucan preparations or muramyl dipeptide (MDP) analogs [2]. Furthermore, head-to-head studies demonstrate that Adjuvax elicits antibody titers that differ significantly from other commercial adjuvants, including TiterMax and Ribi Adjuvant System (RAS), underscoring that in-class substitution without supporting immunogenicity data introduces substantial experimental variability [3].

Adjuvax-Specific Quantitative Differentiation Evidence: Head-to-Head Immunogenicity and Targeting Data vs. CFA, TiterMax, and RAS


Antibody Titer Amplification vs. Antigen-Only Control: 1,000-Fold Enhancement in Murine Model

Adjuvax, when co-administered with bovine serum albumin or crosslinked to a series of peptide antigens, increased mouse antibody titers by 1,000-fold over antigen-only controls [1]. This magnitude of amplification establishes the compound's baseline immunopotentiating activity and differentiates it from formulations lacking a targeted delivery system.

Vaccine Adjuvant Antibody Titer β-Glucan Microcapsule Immunogenicity

Immunogenic Equivalence to Complete Freund's Adjuvant (CFA) with Documented Absence of CFA-Associated Toxicity

Adjuvax stimulation of antibody titer was equivalent to Complete Freund's Adjuvant (CFA) [1]. Critically, this equivalent immunogenicity was achieved without the toxicity and histopathology associated with use of CFA [1]. This combination of high efficacy and a superior safety profile provides a clear differentiator for procurement decisions in animal research settings.

Vaccine Adjuvant Complete Freund's Adjuvant Toxicity Profile Animal Welfare

Comparative Antibody Titers: Adjuvax vs. TiterMax and Ribi Adjuvant System (RAS) in Multi-Species Analysis

In a multi-species study comparing Adjuvax to TiterMax, FCA, and RAS, TiterMax induced at least 4.5-fold higher anti-BSA IgG titers than Adjuvax in goats, and 307-fold higher titers in mice [1]. Specific titer values for Adjuvax were 3,400 ± 1,482 in rabbits, 163 ± 41 in mice, and 100 ± 0 in goats (anti-BSA ELISA) [1]. For anti-LHRH peptide response, Adjuvax titers were 5 ± 1.7 in rabbits and 31 ± 7.5 in mice [2].

Adjuvant Comparison TiterMax Ribi Adjuvant System Polyclonal Antibody Production

Macrophage-Specific Targeting via Engineered PGG Glucan: Receptor Avidity Differentiates Adjuvax from Standard β-Glucans

Adjuvax is formulated as a novel, engineered glucan structure (PGG glucan) that exhibits higher avidity for the β-glucan receptor compared to previously described glucans [1]. This enhanced receptor avidity is a direct result of polysaccharide engineering that controls the β(1-3)/β(1-6) linkage ratio [2]. The targeting is specific to macrophages and neutrophils, which uniquely express the β-glucan receptor [2].

β-Glucan Receptor Macrophage Targeting Dectin-1 PGG Glucan

Sustained Antigen Release Kinetics: Tunable Porosity via β(1-3)/β(1-6) Linkage Ratio Engineering

The microcapsule porosity of Adjuvax is controlled by varying the ratio of β(1-3) to β(1-6) linkages through genetic and process manipulations [1]. This allows for tunable sustained release rates. In vitro studies demonstrate that entrapped proteins release over 1 hour (12 kD) to 6 hours (150 kD), and crosslinking extends the release of a 12 kD protein to greater than 24 hours [1].

Sustained Release Drug Delivery Microcapsule Porosity Antigen Depots

Optimal Procurement and Research Application Scenarios for Adjuvax Based on Quantitative Differentiation Evidence


Polyclonal Antibody Production in Small Animal Models Requiring CFA Potency Without CFA Toxicity

For laboratories generating polyclonal antibodies in mice, rabbits, or goats, Adjuvax is an evidence-supported alternative to Complete Freund's Adjuvant (CFA). The data demonstrate that Adjuvax elicits antibody titers equivalent to CFA but without the associated toxicity and histopathology [1]. This scenario is particularly relevant for animal welfare-compliant research protocols and for investigators seeking to avoid the severe inflammatory reactions typical of CFA. Use in mice with BSA or peptide antigens resulted in a 1,000-fold titer increase over antigen alone [2].

Immunogenicity Enhancement for Weak Antigens via Targeted Macrophage Delivery

Adjuvax's engineered PGG glucan structure enables specific targeting of antigens to macrophages and neutrophils via the β-glucan receptor [3]. This mechanism is advantageous when working with poorly immunogenic antigens that require enhanced uptake and presentation by professional antigen-presenting cells. The sustained release capability, with tunable kinetics ranging from hours to over 24 hours [4], further supports the development of single-injection depot formulations for antigens that would otherwise require multiple boosts.

Comparative Adjuvant Studies and Benchmarking in Multi-Species Research Programs

For research groups conducting head-to-head adjuvant comparisons, Adjuvax provides a well-characterized reference point with quantitative performance data across multiple species. Published titers for Adjuvax against common antigens (BSA, LHRH peptide) are available for rabbits, mice, and goats [5]. These benchmarks allow for direct comparison with TiterMax, RAS, and other adjuvants, facilitating the rational selection of the most appropriate adjuvant for a given antigen and species combination.

Formulation Development Leveraging Tunable β-Glucan Microcapsule Porosity

Researchers developing novel vaccine formulations can exploit Adjuvax's engineered microcapsule porosity, which is controlled by the β(1-3)/β(1-6) linkage ratio [6]. This tunability enables the design of adjuvant-antigen complexes with customized release profiles. The ability to crosslink ligands to the glucan matrix to extend release beyond 24 hours [7] provides a platform for creating sustained-release vaccine depots, potentially reducing the number of required immunizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adjuvax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.